molecular formula C9H13N3O2 B13625383 (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate

(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate

Cat. No.: B13625383
M. Wt: 195.22 g/mol
InChI Key: XBNPCWAPLJGJFI-SREVYHEPSA-N
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Description

(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is a synthetic organic compound that features a pyrazole ring, an amino group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and amino group play crucial roles in these interactions, facilitating strong binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Ethyl 3-amino-3-(1H-pyrazol-5-yl)acrylate: Lacks the methyl group on the pyrazole ring.

    (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)acrylate: The amino group is positioned differently on the pyrazole ring.

    (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylate: The position of the amino group is altered.

Uniqueness

(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl (Z)-3-amino-3-(2-methylpyrazol-3-yl)prop-2-enoate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)6-7(10)8-4-5-11-12(8)2/h4-6H,3,10H2,1-2H3/b7-6-

InChI Key

XBNPCWAPLJGJFI-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C1=CC=NN1C)\N

Canonical SMILES

CCOC(=O)C=C(C1=CC=NN1C)N

Origin of Product

United States

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